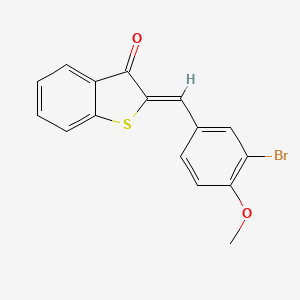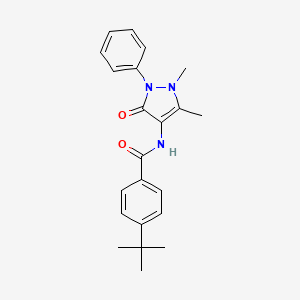
(2Z)-2-(3-bromo-4-methoxybenzylidene)-1-benzothiophen-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2Z)-2-[(3-BROMO-4-METHOXYPHENYL)METHYLIDENE]-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE is a synthetic organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a bromine atom, a methoxy group, and a benzothiophene core, making it an interesting subject for chemical research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(3-BROMO-4-METHOXYPHENYL)METHYLIDENE]-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-bromo-4-methoxybenzaldehyde and 2,3-dihydro-1-benzothiophen-3-one.
Condensation Reaction: The key step involves a condensation reaction between 3-bromo-4-methoxybenzaldehyde and 2,3-dihydro-1-benzothiophen-3-one in the presence of a suitable base, such as sodium hydroxide or potassium carbonate. This reaction is typically carried out in an organic solvent like ethanol or methanol under reflux conditions.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
For large-scale industrial production, the synthesis process can be optimized by:
Scaling Up: Increasing the quantities of starting materials and reagents while maintaining the reaction conditions.
Continuous Flow Synthesis: Implementing continuous flow reactors to enhance reaction efficiency and yield.
Automation: Utilizing automated systems for precise control of reaction parameters and monitoring.
Analyse Des Réactions Chimiques
Types of Reactions
(2Z)-2-[(3-BROMO-4-METHOXYPHENYL)METHYLIDENE]-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium cyanide in aqueous ethanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of methoxy or cyano derivatives.
Applications De Recherche Scientifique
(2Z)-2-[(3-BROMO-4-METHOXYPHENYL)METHYLIDENE]-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2Z)-2-[(3-BROMO-4-METHOXYPHENYL)METHYLIDENE]-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: Binding to enzymes or receptors involved in key biological processes.
Pathways: Modulating signaling pathways related to cell growth, apoptosis, or inflammation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2Z)-2-[(3-CHLORO-4-METHOXYPHENYL)METHYLIDENE]-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE
- (2Z)-2-[(3-FLUORO-4-METHOXYPHENYL)METHYLIDENE]-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE
Uniqueness
(2Z)-2-[(3-BROMO-4-METHOXYPHENYL)METHYLIDENE]-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro and fluoro analogs. This uniqueness makes it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C16H11BrO2S |
|---|---|
Poids moléculaire |
347.2 g/mol |
Nom IUPAC |
(2Z)-2-[(3-bromo-4-methoxyphenyl)methylidene]-1-benzothiophen-3-one |
InChI |
InChI=1S/C16H11BrO2S/c1-19-13-7-6-10(8-12(13)17)9-15-16(18)11-4-2-3-5-14(11)20-15/h2-9H,1H3/b15-9- |
Clé InChI |
IDNNDNUFRWFUMO-DHDCSXOGSA-N |
SMILES isomérique |
COC1=C(C=C(C=C1)/C=C\2/C(=O)C3=CC=CC=C3S2)Br |
SMILES canonique |
COC1=C(C=C(C=C1)C=C2C(=O)C3=CC=CC=C3S2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-bromophenyl)-4-[(2E)-2-(2,4-dichlorobenzylidene)hydrazino]-4-oxobutanamide](/img/structure/B11697430.png)
![(4Z)-4-[2-(3,4-dichlorophenyl)hydrazinylidene]-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11697433.png)
![2-fluoro-N'-[(E)-{3-methoxy-4-[(5-nitropyridin-2-yl)oxy]phenyl}methylidene]benzohydrazide](/img/structure/B11697439.png)
methanone](/img/structure/B11697443.png)
![1-(5-methyl-2,3-diphenyl-1H-indol-1-yl)-3-[(4-methylphenyl)amino]propan-2-ol](/img/structure/B11697449.png)
![4-{2-[(4-Methylphenoxy)acetyl]hydrazinylidene}-4-phenylbutanoic acid](/img/structure/B11697455.png)
![3-[(5Z)-5-[(2-Chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-YL]-N-{5-[(4-methylphenyl)methyl]-1,3-thiazol-2-YL}propanamide](/img/structure/B11697459.png)

![4-chloro-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]benzohydrazide](/img/structure/B11697465.png)
![2-[(5Z)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide](/img/structure/B11697467.png)

![(5Z)-1-(3,5-dimethylphenyl)-2-hydroxy-5-{[5-(2-nitrophenyl)furan-2-yl]methylidene}pyrimidine-4,6(1H,5H)-dione](/img/structure/B11697486.png)
![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11697492.png)
